REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:14](=[O:15])[CH2:13][CH2:12][N:6]3[C:7]=2[CH:8]=[C:9]([F:11])[CH:10]=1.Br[CH2:17][C:18]([O:20][CH3:21])=[O:19].[NH4+].[Cl-].CCOC(C)=O>C1COCC1.[Zn].[Cu]>[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:14]([CH2:17][C:18]([O:20][CH3:21])=[O:19])([OH:15])[CH2:13][CH2:12][N:6]3[C:7]=2[CH:8]=[C:9]([F:11])[CH:10]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Zn].[Cu]
|
Name
|
NH4Cl EtOAc
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-].CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at r.t. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was put in a sonicator at r.t. until an exotherm
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered on paper
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with 35% EtOAc in Hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2C=C3N(C2C=C(C1)F)CCC3(O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |